重氮生物素-PEG3-叠氮化物

描述

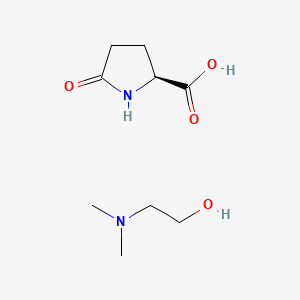

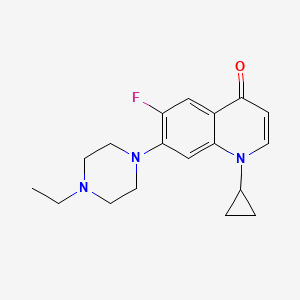

Diazo Biotin-PEG3-Azide is a useful tool for introducing a biotin moiety to alkyne-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media .

Synthesis Analysis

Diazo Biotin-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

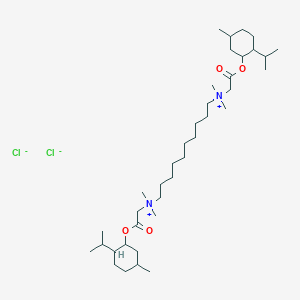

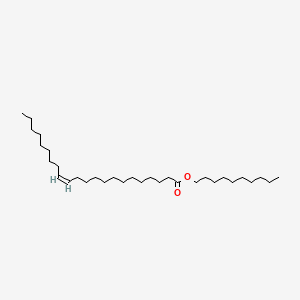

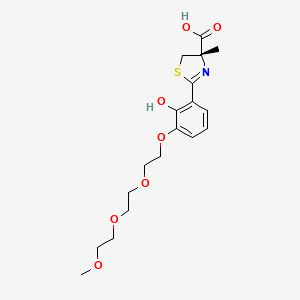

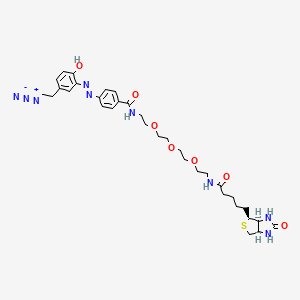

The chemical formula of Diazo Biotin-PEG3-Azide is C33H45N9O7S . It has an exact mass of 711.32 and a molecular weight of 711.840 . The elemental analysis shows that it contains C, 55.68; H, 6.37; N, 17.71; O, 15.73; S, 4.50 .Chemical Reactions Analysis

Diazo Biotin-PEG3-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Diazo Biotin-PEG3-Azide is a solid . It has a molecular formula of C33H45N9O7S and a molecular weight of 711.8 . The conditions to avoid are heat, flames, and sparks .科学研究应用

蛋白质标记和功能化

重氮生物素-PEG3-叠氮化物在蛋白质的标记和功能化中显示出显着的效用。马等人(2019 年)展示了使用重氮-叠氮化物将四氟芳香叠氮化物掺入蛋白质中。这种方法通过蛋白质的荧光标记、PEGylation 和生物素化实现了进一步的功能化 (马等人,2019 年)。洛赫塞等人(2017 年)开发了一种生物素系链重氮转移试剂,该试剂选择性地修饰特定蛋白质,展示了其在蛋白质功能化和生物正交保护中的潜力 (洛赫塞等人,2017 年)。

用于细胞递送的水凝胶合成

在生物材料领域,重氮生物素-PEG3-叠氮化物已用于合成可生物降解的 PEG-肽水凝胶。刘等人(2009 年)使用点击化学合成了水凝胶,加入叠氮化物官能团以供细胞附着和增殖,展示了在基于细胞的伤口愈合中的应用 (刘等人,2009 年)。

叠氮化物向重氮化合物的转化

周和雷恩斯(2013 年)报道了在水中将叠氮化物转化为重氮化合物的过程,强调了重氮基团在化学生物学中的潜力。这种方法在各种官能团的存在下保持高产率,表明重氮化合物的多功能性 (周和雷恩斯,2013 年)。

纳米粒子功能化

重氮生物素-PEG3-叠氮化物已在纳米技术中得到应用。例如,Mrowczynsk 等人(2014 年)使用重氮转移将叠氮化物官能团引入到聚多巴胺包覆的磁铁矿纳米颗粒上。这些纳米颗粒使用点击化学进一步修饰,展示了在磁性纳米平台中的潜力 (Mrowczynsk 等人,2014 年)。

核酸检测和标记

在遗传学领域,重氮官能团已用于标记核酸。伯纳尔-门德斯等人(2003 年)开发了一种高效的水性化学方法,使用含有重氮官能团和生物素的标记对核酸进行标记。该方法显示出高选择性,并且不会破坏碱基对识别 (伯纳尔-门德斯等人,2003 年)。

胶束中的生物共轭

王等人(2009 年)报道了通过原位点击化学将生物素生物共轭到聚合物胶束的界面。该方法形成了亲水性壳层和胶束疏水核之间的功能性界面,展示了在药物递送系统中的应用 (王等人,2009 年)。

化学生物学中的多功能性

米克斯等人(2016 年)强调了重氮化合物在化学生物学中的多功能性。他们强调了重氮基团的广泛且可调节的反应性,使其成为探测和修饰蛋白质和核酸的宝贵工具 (米克斯等人,2016 年)。

作用机制

Target of Action

Diazo Biotin-PEG3-Azide is primarily used as a biotinylation reagent . Its primary targets are biomolecules tagged with alkyne such as propargyl, DBCO, and BCN . These biomolecules can range from proteins to other macromolecules depending on the specific application.

Mode of Action

The azide group in Diazo Biotin-PEG3-Azide can conjugate with alkyne-tagged biomolecules through a process known as click chemistry . This results in the formation of a stable triazole linkage . The extended PEG spacer in the compound increases the aqueous solubility of the biotinylated conjugates and helps minimize steric hindrance derived from binding to proteins such as strepavidin and avidin .

Biochemical Pathways

The exact biochemical pathways affected by Diazo Biotin-PEG3-Azide are dependent on the specific alkyne-tagged biomolecules it interacts with. The primary pathway involves the formation of a stable triazole linkage through click chemistry . This allows for the efficient labeling and tracking of the targeted biomolecules.

Pharmacokinetics

The compound’s hydrophilic spacer arm is known to provide better solubility to the labeled molecules in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of Diazo Biotin-PEG3-Azide’s action is the efficient biotinylation of alkyne-tagged biomolecules . This allows for the easy detection and analysis of these biomolecules in various research and clinical applications.

Action Environment

The action of Diazo Biotin-PEG3-Azide can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction can be affected by the presence of copper ions . Additionally, the stability of the compound and its resulting conjugates can be influenced by factors such as pH and temperature.

安全和危害

未来方向

属性

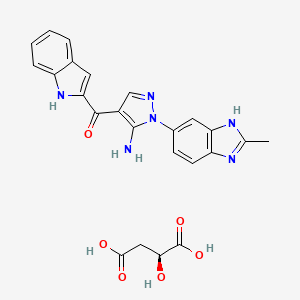

IUPAC Name |

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJUOWXTLWKWGJ-JLHXZSQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N9O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。